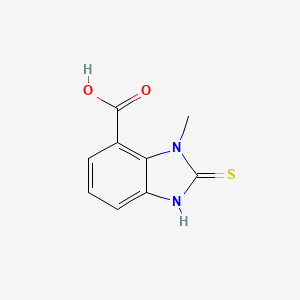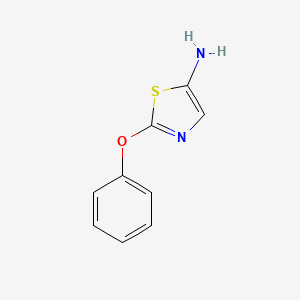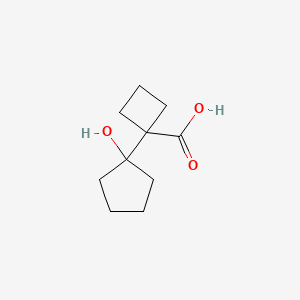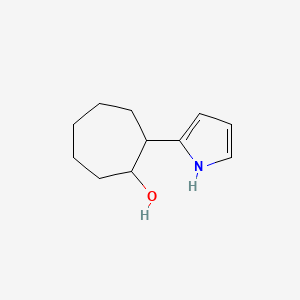
1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound with a benzodiazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and carboxylic acid functional groups in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with methyl chloroformate, followed by cyclization with orthoesters or orthoacids . The reaction conditions often require the use of solvents like toluene or ethanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with biological molecules, particularly proteins. The sulfur atom can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxylic acid group.
1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole: Contains a methylsulfanyl group instead of a sulfanyl group.
Uniqueness: 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid is unique due to the presence of both a carboxylic acid and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
3-methyl-2-sulfanylidene-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-11-7-5(8(12)13)3-2-4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) |
InChI Key |
VEHRTJLAVUYVMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2NC1=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol](/img/structure/B13285546.png)
![2-[(Oxan-4-ylmethyl)amino]butan-1-ol](/img/structure/B13285569.png)




![1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13285583.png)


![{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B13285602.png)



